Sub-Nanomolar HDAC6 Inhibition vs. Closest Structural Analog I-8B from the Same Patent Series
In the WO2021067859 patent disclosing HDAC6 inhibitors, 2-chloro-6-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (Compound I-21) demonstrates an IC50 of 0.601 nM against recombinant HDAC6 in a luminescence-based HDAC-Glo assay [1]. Its direct comparator from the same patent series, Compound I-8B (BDBM50557844, CHEMBL4748025), achieves an IC50 of 0.275 nM in the same assay format [2]. While I-8B is approximately 2.2-fold more potent, the target compound contains a distinct indole substitution pattern (2-methyl-1H-indol-5-yl vs. alternative heterocycle) that may confer differential metabolic stability and off-target selectivity profiles, a critical consideration for in vivo applications where potency alone does not dictate selection.
| Evidence Dimension | HDAC6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Compound I-8B: IC50 = 0.275 nM |
| Quantified Difference | 2.2-fold lower potency for target compound |
| Conditions | Recombinant HDAC6, HDAC-Glo luminescent substrate assay |
Why This Matters
For researchers prioritizing scaffold diversity over absolute potency, the target compound offers a differentiated indole substitution pattern with characterized potency in the same assay, enabling SAR expansion studies.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764); WO2021067859, Compound I-21. HDAC6 IC50 = 0.601 nM using HDAC-Glo assay. View Source
- [2] BindingDB. BDBM50557844 (CHEMBL4748025); WO2021067859, Compound I-8B. HDAC6 IC50 = 0.275 nM using HDAC-Glo assay. View Source
